An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine
This guide provides a detailed exploration of the putative mechanism of action for the novel compound, 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine. Based on a comprehensive analysis of its structural analogs, we hypothesize that this compound functions as a monoamine transporter inhibitor. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidine Scaffold in Neuroscience
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4][5] Its prevalence in neuropharmacology is particularly noteworthy, with the pyrrolidine motif being a key pharmacophore in a variety of central nervous system (CNS) active agents. The stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with biological targets.
Within this chemical class, 3,4-disubstituted pyrrolidines have emerged as a promising series of compounds with potent activity at monoamine transporters.[6][7] These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of various neuropsychiatric disorders.
This guide focuses on a novel derivative, 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to well-characterized 3,4-disubstituted pyrrolidine-based monoamine transporter inhibitors allows for a scientifically grounded hypothesis regarding its mechanism of action. We will dissect its likely interactions with monoamine transporters, predict its pharmacological profile, and provide the experimental framework necessary for the validation of these hypotheses.
Hypothesized Mechanism of Action: A Triple Uptake Inhibitor
We propose that 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine acts as a triple uptake inhibitor, binding to and blocking the function of DAT, SERT, and NET.
The Role of Monoamine Transporters
Monoamine transporters are transmembrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[8][9] This reuptake process terminates the signaling of these neurotransmitters and maintains homeostatic balance. Inhibition of these transporters leads to an increased concentration and prolonged residence time of the respective neurotransmitters in the synapse, thereby enhancing their signaling.
Proposed Binding and Inhibition
The structural features of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine, namely the pyrrolidine nitrogen and the aromatic ring, are consistent with the pharmacophore model for monoamine transporter inhibitors. The protonated nitrogen likely engages in an ionic interaction with a conserved aspartate residue in the transporter's binding pocket, while the 2-methoxyphenyl group is predicted to occupy a hydrophobic pocket, contributing to binding affinity. The ethyl group at the 3-position is expected to influence the compound's potency and selectivity across the three transporters.
By physically occluding the substrate-binding site, 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine would prevent the reuptake of dopamine, serotonin, and norepinephrine. This leads to a sustained elevation of these neurotransmitters in the synaptic cleft, resulting in enhanced downstream signaling.
Figure 1: Proposed mechanism of action of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine.
Predicted Pharmacological Profile
Based on the published data for structurally related 3,4-disubstituted pyrrolidines, we can predict the pharmacological profile of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine.[6][7] The table below summarizes the anticipated binding affinities (Ki) and uptake inhibition potencies (IC50).
| Target | Predicted Ki (nM) | Predicted IC50 (nM) |
| Dopamine Transporter (DAT) | 50 - 150 | 100 - 300 |
| Serotonin Transporter (SERT) | 100 - 250 | 150 - 400 |
| Norepinephrine Transporter (NET) | 20 - 80 | 30 - 100 |
Disclaimer: These values are estimations based on structure-activity relationships of similar compounds and require experimental validation.
A compound with this profile would be classified as a triple uptake inhibitor. Such compounds have garnered significant interest for their potential to offer a broader spectrum of antidepressant efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[6]
Essential Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine, the following in vitro assays are essential.
Radioligand Binding Assays
These assays will determine the binding affinity of the compound for DAT, SERT, and NET.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, SERT, or NET.
-
Assay Buffer: Prepare an appropriate binding buffer for each transporter.
-
Radioligand: Select a high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine.
-
Equilibrium: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity on the filtermat using a liquid scintillation counter.
-
Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding data.
In Vitro Neurotransmitter Uptake Assays
These assays will measure the functional inhibition of the transporters.
Protocol:
-
Cell Culture: Culture cells stably expressing human DAT, SERT, or NET in 24- or 48-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine.
-
Radiolabeled Neurotransmitter: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.
-
Uptake: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values by nonlinear regression of the concentration-response curves.
Figure 2: Experimental workflow for the in vitro characterization of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine.
Structure-Activity Relationship (SAR) and Molecular Design
The SAR of 3,4-disubstituted pyrrolidines has been explored to some extent, providing insights into how structural modifications influence their interaction with monoamine transporters.[6][10][11][12]
-
The Pyrrolidine Nitrogen: The basicity of the pyrrolidine nitrogen is crucial for the initial interaction with the conserved aspartate residue in the transporters.
-
The 4-Aryl Group: The nature and substitution pattern of the aryl group at the 4-position significantly impact potency and selectivity. The 2-methoxyphenyl group in the title compound is of particular interest, as the methoxy substituent may influence both electronic properties and steric interactions within the binding pocket.
-
The 3-Alkyl Group: The size and stereochemistry of the alkyl group at the 3-position can fine-tune the selectivity for DAT, SERT, and NET. The ethyl group in 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is expected to provide a balance of potency across the three transporters.
Further optimization of this scaffold could involve modifying the substituents on the phenyl ring, altering the alkyl group at the 3-position, and exploring different stereoisomers to enhance potency and selectivity for a desired transporter profile.
Conclusion and Future Directions
Based on a thorough analysis of the existing literature on 3,4-disubstituted pyrrolidines, we have constructed a robust hypothesis for the mechanism of action of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine as a triple uptake inhibitor. The predicted pharmacological profile suggests its potential as a novel therapeutic agent for neuropsychiatric disorders.
The immediate next step is the experimental validation of this hypothesis through the detailed in vitro protocols outlined in this guide. Following in vitro characterization, in vivo studies in animal models of depression and other relevant disorders will be necessary to evaluate its efficacy, safety, and pharmacokinetic profile. Further SAR studies will also be invaluable for the development of second-generation analogs with improved therapeutic properties.
References
- EvitaChem. (n.d.). Buy 3-Ethyl-4-(2-methylphenyl)pyrrolidine (EVT-13350136).
-
ResearchGate. (n.d.). Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. Retrieved from [Link]
- Elsevier. (2002). Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors.
-
ResearchGate. (n.d.). ChemInform Abstract: Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PubMed. (2001). Structure-activity Relationships at Monoamine Transporters and Muscarinic Receptors for N-substituted-3alpha-(3'-chloro-, 4' -. Retrieved from [Link]
-
ResearchGate. (n.d.). Dopamine uptake inhibition potencies and binding affinities of.... Retrieved from [Link]
-
PubMed. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- EvitaChem. (n.d.). Buy 3-Ethyl-2-(4-ethylphenyl)pyrrolidine (EVT-13021882).
-
PubMed. (2004). Structure-activity Relationships at Monoamine Transporters for a Series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]
-
MDPI. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. Retrieved from [Link]
-
IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
SpringerLink. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]
-
ResearchGate. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological Studies of the New Centrally Acting Muscle Relaxant 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone Hydrochloride. Retrieved from [Link]
-
IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved from [Link]
-
PubMed. (1996). 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
